Dual 6-OH/7-OH Pharmacophoric Contribution to Tyrosinase Inhibition vs. Monohydroxyindoles and DHI
The 5,6,7-trihydroxy substitution pattern simultaneously presents hydroxyl groups at both the 6-position (the most potent monohydroxy pharmacophore for human tyrosinase inhibition, IC₅₀ = 20 µM) and the 7-position (the second most potent, IC₅₀ = 79 µM), as established by Yamazaki & Kawano (2010) for monohydroxyindoles against human HMV-II melanoma tyrosinase [1]. By comparison, 5-hydroxyindole showed IC₅₀ = 366 µM and the clinical reference kojic acid gave IC₅₀ = 342 µM in the same assay system [1]. Neither DHI (5,6-dihydroxy) nor DHICA possesses any hydroxyl at position 7. The 5,6,7-triol therefore provides a dual pharmacophore not achievable with any single monohydroxyindole or with the dihydroxyindoles DHI and DHICA. [Note: Direct tyrosinase inhibition IC₅₀ measurement for 1H-indole-5,6,7-triol itself has not been identified in the open peer-reviewed literature; the evidence is class-level inference from the hydroxyindole SAR series.]
| Evidence Dimension | Tyrosinase inhibition potency (IC₅₀) for individual hydroxyl positions |
|---|---|
| Target Compound Data | 5,6,7-Trihydroxy substitution simultaneously occupies the 6-position (IC₅₀ ≈ 20 µM expected pharmacophore) and 7-position (IC₅₀ ≈ 79 µM expected pharmacophore); direct measurement not available |
| Comparator Or Baseline | 6-Hydroxyindole IC₅₀ = 20 µM; 7-Hydroxyindole IC₅₀ = 79 µM; 5-Hydroxyindole IC₅₀ = 366 µM; Kojic acid IC₅₀ = 342 µM; DHI and DHICA lack any 7-OH substitution |
| Quantified Difference | 6-OH is ~4× more potent than 7-OH and ~18× more potent than 5-OH; 5,6,7-triol uniquely combines the two most potent pharmacophoric positions in a single molecule |
| Conditions | Human HMV-II melanoma tyrosinase, catecholase activity assay using L-DOPA as substrate; Yamazaki & Kawano 2010 |
Why This Matters
For researchers designing tyrosinase inhibitors or studying melanogenesis, 1H-indole-5,6,7-triol uniquely enables simultaneous probing of the 6-OH and 7-OH pharmacophores within a single molecular entity, which cannot be achieved with any commercially available monohydroxyindole or with DHI/DHICA.
- [1] Yamazaki Y, Kawano Y. Inhibitory effect of hydroxyindoles and their analogues on human melanoma tyrosinase. Z Naturforsch C J Biosci. 2010;65(1-2):49-54. doi:10.1515/znc-2010-1-209. View Source
